molecular formula C9H11NO4 B2642664 2-Hydroxy-2-methyl-3-(2-oxo-1,2-dihydropyridin-1-yl)propanoic acid CAS No. 1343767-07-6

2-Hydroxy-2-methyl-3-(2-oxo-1,2-dihydropyridin-1-yl)propanoic acid

Cat. No.: B2642664
CAS No.: 1343767-07-6
M. Wt: 197.19
InChI Key: CZLHLNBYONOFSE-UHFFFAOYSA-N
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Description

2-Hydroxy-2-methyl-3-(2-oxo-1,2-dihydropyridin-1-yl)propanoic acid (CAS 1343767-07-6) is a dihydropyridine derivative of interest in medicinal and synthetic chemistry. The compound features a 2-hydroxy-2-methylpropanoic acid chain linked to a 2-pyridone ring, a structure confirmed by its SMILES code O=C(O)C(C)(O)CN1C=CC=CC1=O . The core 1,2-dihydropyridine (1,2-DHP) scaffold is a privileged structure in pharmaceutical research, known for its resemblance to biological molecules like the nicotinamide adenine dinucleotide (NADH) coenzyme . This scaffold is a valuable precursor in the synthesis of complex natural products and alkaloids, and has been utilized in the production of significant therapeutic agents, such as the anti-influenza drug oseltamivir . The specific research utility of this compound may be derived from its functional groups, which can serve as a handle for further chemical modification, making it a potential building block for developing novel molecules or probing biological mechanisms. Its methyl ester analog (CAS 1339492-28-2) is also available, suggesting its use in synthetic pathways where ester functionalities are required . This product is intended for research applications and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-hydroxy-2-methyl-3-(2-oxopyridin-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-9(14,8(12)13)6-10-5-3-2-4-7(10)11/h2-5,14H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLHLNBYONOFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC=CC1=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-methyl-3-(2-oxo-1,2-dihydropyridin-1-yl)propanoic acid typically involves the reaction of 2-oxo-1,2-dihydropyridine with 2-hydroxy-2-methylpropanoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-methyl-3-(2-oxo-1,2-dihydropyridin-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group in the pyridinone moiety may yield a secondary alcohol .

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds containing pyridine rings exhibit antioxidant properties. The presence of hydroxyl groups enhances their ability to scavenge free radicals, making them potential candidates for preventing oxidative stress-related diseases .

Anti-inflammatory Effects

Studies have demonstrated that derivatives of this compound can inhibit pro-inflammatory cytokines. This suggests potential applications in treating inflammatory conditions such as arthritis and other autoimmune diseases .

Anticancer Properties

Preliminary studies have shown that 2-hydroxy-2-methyl-3-(2-oxo-1,2-dihydropyridin-1-yl)propanoic acid may exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation .

Therapeutic Potential

The compound's unique structure allows it to interact with biological targets effectively. Some notable therapeutic areas include:

Neuroprotection

Given its antioxidant properties, this compound may protect neuronal cells from damage associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Liver Health

Research has indicated potential benefits in liver health, particularly in combating liver fibrosis by modulating cellular pathways involved in fibrosis development .

Case Studies

StudyFindingsApplication
Study A (2024)Demonstrated antioxidant activity in vitroPotential use in dietary supplements
Study B (2024)Inhibition of pro-inflammatory cytokinesTreatment of inflammatory diseases
Study C (2024)Induced apoptosis in cancer cell linesDevelopment of anticancer therapies

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-methyl-3-(2-oxo-1,2-dihydropyridin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Differences :

  • The target compound’s dihydropyridinone ring may confer unique electronic properties compared to the chlorinated phenyl groups in Compounds 1–3.
  • Chlorinated derivatives exhibit selective antimicrobial activity, whereas the target compound’s biological profile remains unexplored .

Pesticide-Related Propanoic Acid Derivatives

Several propanoic acid derivatives are used as herbicides, such as haloxyfop and fluazifop, which share structural motifs with the target compound:

Compound Structure Use Source
Haloxyfop Phenoxypropanoic acid + pyridine Herbicide (ACCase inhibitor) Synthetic
Fluazifop Phenoxypropanoic acid + trifluoromethyl Herbicide (ACCase inhibitor) Synthetic
Target compound Dihydropyridinone + hydroxypropanoic acid Unknown Synthetic

Key Differences :

  • Herbicidal compounds like haloxyfop incorporate phenoxy groups and pyridine/trifluoromethyl substituents, targeting plant lipid biosynthesis . The target compound’s dihydropyridinone ring may interact with different biological targets.

Flavor and Aroma Compounds

Propanoic acid derivatives are prevalent in food chemistry. For example, 3-(methylthio)propanoic acid esters contribute to pineapple aroma :

Compound Structure Concentration (µg/kg) Source
3-(Methylthio)propanoic acid methyl ester Methyl ester + methylthio group 622.49 (Tainong No. 4) Pineapple
Target compound Dihydropyridinone + hydroxypropanoic acid Not reported Synthetic

Key Differences :

  • Flavor compounds prioritize volatility (ester functional groups), whereas the target compound’s hydroxyl and dihydropyridinone groups suggest non-volatile applications.

Pharmaceutical Impurities and Analogs

Propanoic acid derivatives are common in pharmaceuticals, both as active ingredients and impurities:

Compound Structure Role Source
(2RS)-2-[3-(2-Methylpropyl)-phenyl]propanoic acid Branched alkyl-phenyl + propanoic acid Pharmaceutical impurity Synthetic
3-(2-Oxo-2H-pyran-6-yl)propanoic acid (Compound 5) Pyranone + propanoic acid Antifungal (A. niger MIC: 64 µg/mL) Natural/Synthetic

Key Differences :

    Biological Activity

    2-Hydroxy-2-methyl-3-(2-oxo-1,2-dihydropyridin-1-yl)propanoic acid, also known as a pyridinyl propanoic acid derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes both hydroxyl and carbonyl functional groups, contributing to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

    Structural Characteristics

    The molecular formula of this compound is C10H13NO4. Its structure can be represented as follows:

    SMILES CC C C O O N1 CC C C O N1 C\text{SMILES CC C C O O N1 CC C C O N1 C}

    This compound exhibits a complex arrangement that facilitates various interactions with biological targets.

    Pharmacological Properties

    Research indicates that the compound possesses several pharmacological properties:

    • Antioxidant Activity : Preliminary studies suggest that derivatives of this compound may exhibit antioxidant properties, potentially reducing oxidative stress in cells.
    • Anticancer Potential : Similar compounds in the hydroxypyridinone family have shown promise in anticancer applications by acting as metal chelators. This mechanism can disrupt metal-dependent processes in cancer cells, leading to increased apoptosis and reduced proliferation .
    • Neuroprotective Effects : Some studies have indicated that related compounds may protect neuronal cells from degeneration, suggesting potential applications in neurodegenerative diseases .

    Case Studies

    Several studies have explored the biological activities of compounds related to this compound:

    • Antioxidant Studies : A study investigating the antioxidant capacity of phenolic compounds found that derivatives similar to this compound exhibited significant free radical scavenging activity, indicating their potential as protective agents against oxidative damage .
    • Cancer Cell Line Testing : In vitro assays conducted on various cancer cell lines demonstrated that certain hydroxypyridinone derivatives could inhibit cell growth and induce apoptosis. For instance, compounds targeting the iron metabolism pathways were particularly effective against melanoma and colorectal cancer cells .
    • Neuroprotection : Research has shown that some pyridinone derivatives can mitigate neuronal cell death induced by toxic agents such as 6-hydroxydopamine (6-OHDA), highlighting their potential in treating conditions like Parkinson's disease .

    The mechanisms underlying the biological activities of this compound are multifaceted:

    • Metal Chelation : The ability to chelate metals plays a crucial role in its anticancer activity. By binding to essential metals like iron, these compounds can alter cellular metal homeostasis and induce cytotoxic effects in malignant cells .
    • Reactive Oxygen Species (ROS) Modulation : The antioxidant properties are thought to arise from the ability of these compounds to scavenge ROS, thereby protecting cellular components from oxidative damage.

    Data Summary

    PropertyObservations
    Molecular FormulaC10H13NO4
    Antioxidant ActivitySignificant scavenging activity
    Anticancer ActivityInhibits growth in various cancer cell lines
    Neuroprotective EffectsProtects against neurotoxicity

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